molecular formula C18H21BrN2O2 B4624561 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B4624561
M. Wt: 377.3 g/mol
InChI Key: TYNUDNCNUNMTIE-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound characterized by the presence of a bromo-substituted phenoxy group, a tert-butyl group, and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Alkylation: The addition of a tert-butyl group to the phenol ring.

    Coupling Reaction: The phenol derivative is then coupled with 4-methylpyridine-2-amine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy or pyridinyl groups.

    Reduction: Reduced derivatives of the phenoxy or pyridinyl groups.

    Hydrolysis: 4-methylpyridine-2-amine and the corresponding carboxylic acid.

Scientific Research Applications

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with a phenyl group instead of a pyridinyl group.

    2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloropyridin-2-yl)acetamide: Similar structure but with a chloro-substituted pyridinyl group.

Uniqueness

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group, in particular, can influence the compound’s reactivity and stability .

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-12-7-8-20-16(9-12)21-17(22)11-23-15-6-5-13(10-14(15)19)18(2,3)4/h5-10H,11H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNUDNCNUNMTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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